N1-(2-methoxybenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-methoxybenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide” is a complex organic compound. It contains a methoxybenzyl group, a phenyl group, and an oxalamide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The methoxybenzyl and phenyl groups are likely to contribute to the overall stability of the molecule, while the oxalamide group may participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the phenyl group can participate in electrophilic aromatic substitution reactions, and the oxalamide group can participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents, while the oxalamide group could allow for hydrogen bonding, potentially increasing the compound’s boiling point .Wissenschaftliche Forschungsanwendungen
Neuroprotective Potential
YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor, showcases a significant neuroprotective capability. It preferentially inhibits intracellular Na+-dependent 45Ca2+ uptake via NCX3, displaying a 3.8- to 5.3-fold greater inhibition compared to NCX1 or NCX2. This selective inhibition, along with its ability to protect against hypoxia/reoxygenation-induced cell damage in neuronal SH-SY5Y cells, positions YM-244769 not only as an invaluable tool for experimental studies on NCX inhibition but also as a potential therapeutic agent for neuroprotection (Iwamoto & Kita, 2006).
Intramolecular Hydrogen Bonding and Structural Analysis
Oxamide derivatives, including N1-(2-methoxybenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, have been a subject of extensive research due to their unique intramolecular hydrogen bonding. This bonding involves the amide proton and two oxygen atoms, contributing to the stabilization of the compounds. Studies involving NMR and X-ray diffraction have provided deep insights into the structures of these compounds, highlighting their planar conformation and trans configuration in the solid state, crucial for understanding their chemical behavior and potential applications (Martínez-Martínez et al., 1998).
Synthetic Methodologies
Novel synthetic approaches for oxalamides, including this compound, have been developed. These methods involve innovative one-pot synthetic routes, offering operational simplicity and high yields, making them valuable for the preparation of complex molecules like anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Oxidative Removal Studies
The N-(p-Methoxybenzyl) group in certain diketopiperazine derivatives has been shown to be efficiently removed using ceric ammonium nitrate in acetonitrile-water, providing a mild and efficient method for the removal of protective groups, an essential step in the synthesis of various pharmacologically active compounds (Yoshimura et al., 1983).
Nursing Applications
A novel heterocycle compound closely related to this compound has been synthesized and analyzed for its applications in treating children's bronchial pneumonia. The compound demonstrates excellent biological activity, forming hydrogen bonds with the receptor, highlighting its potential as a therapeutic agent (Ding & Zhong, 2022).
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-28-18-10-3-2-7-15(18)14-22-20(26)21(27)23-16-8-6-9-17(13-16)24-12-5-4-11-19(24)25/h2-3,6-10,13H,4-5,11-12,14H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYQGAKYZNVXDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.